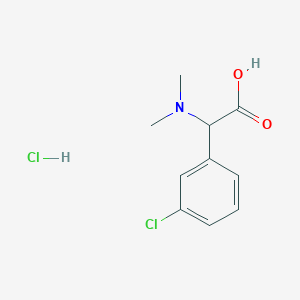
(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
描述
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the conditions under which the synthesis occurs, such as temperature, pressure, and pH.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity/basicity, redox potential).科学研究应用
Bacterial Catabolism of Acetic Acid Derivatives
Research on bacterial catabolism of indole-3-acetic acid (IAA), a molecule structurally related to acetic acid, demonstrates the microbial ability to degrade or assimilate IAA. This process involves gene clusters (iac/iaa) enabling bacteria to convert IAA into useful metabolites, potentially offering insights into biotechnological applications involving acetic acid derivatives for environmental and agricultural improvements (Laird, Flores, & Leveau, 2020).
Acetic Acid in Corrosion Studies
Acetic acid's role in the corrosion of metals, particularly copper, highlights its significance in understanding and mitigating corrosion in industrial contexts. This understanding can inform the development of corrosion-resistant materials and coatings, potentially relevant to compounds with similar acetic acid functionalities (Bastidas & La Iglesia, 2007).
Role in Fermented Beverages
The study of acetic acid bacteria (AAB) in the production of vinegar and fermented beverages underscores the importance of such compounds in food science. This research could be relevant to understanding the fermentation potential of related acetic acid derivatives in food and beverage industries (Lynch et al., 2019).
Acetic Acid Derivatives in Organic Chemistry
Research into the chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza, which shares structural motifs with cinnolin compounds, provides insights into the potential pharmacological applications of similar compounds. This includes antioxidant, anti-inflammatory, and anti-tumor properties, suggesting a wide range of biomedical applications (Jiang et al., 2005).
Acetic Acid in Environmental Chemistry
The environmental fate and effects of acetic acid and its derivatives, particularly in aquatic systems, highlight the ecological impact and biodegradability of such compounds. Understanding these effects is crucial for assessing the environmental safety of chemicals with similar structures (Staples, 2001).
安全和危害
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
未来方向
This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
属性
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBFCFXGJKVRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)






![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)